molecular formula C21H17N3O4 B2437120 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one CAS No. 1260743-98-3

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one

Cat. No.: B2437120
CAS No.: 1260743-98-3
M. Wt: 375.384
InChI Key: ADZBHJFWWFYMIB-UHFFFAOYSA-N
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Description

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C21H17N3O4 and its molecular weight is 375.384. The purity is usually 95%.
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Properties

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c1-3-24-10-15(19(25)14-8-12(2)4-6-16(14)24)21-22-20(23-28-21)13-5-7-17-18(9-13)27-11-26-17/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZBHJFWWFYMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. Its bioavailability, half-life, and clearance rate remain to be determined. The compound’s chemical structure suggests it may be lipophilic, which could influence its absorption and distribution.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, its stability could be affected by oxidative conditions, while its efficacy could be modulated by interactions with other drugs or molecules.

Biological Activity

The compound 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one is a derivative of quinoline and oxadiazole, which has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N4O3C_{16}H_{16}N_{4}O_{3} with a molecular weight of approximately 300.32 g/mol. The structure features a quinoline core substituted with an ethyl group and a 1,2,4-oxadiazole moiety linked to a benzodioxole ring.

Antimicrobial Activity

Research has indicated that derivatives of quinoline and oxadiazole exhibit significant antimicrobial properties. A study demonstrated that similar compounds displayed minimum inhibitory concentrations (MIC) against various bacterial strains, suggesting potential as antibacterial agents. For instance, compounds with structural similarities showed MIC values ranging from 0.5 to 4 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's anti-inflammatory effects have been attributed to its ability to inhibit pro-inflammatory mediators. A notable study found that related oxadiazole derivatives significantly reduced the release of superoxide anions and neutrophil elastase in activated human neutrophils. The IC50 values for these activities ranged from 1.78 to 4.50 µM, indicating potent anti-inflammatory potential .

Cytotoxicity Studies

Cytotoxicity assessments revealed that while some derivatives exhibited promising biological activity, they also displayed varying levels of cytotoxic effects on normal cell lines. The compound's selectivity index (SI), which compares cytotoxicity to therapeutic efficacy, is crucial for evaluating its potential as a drug candidate.

Study 1: Antitubercular Activity

In a comparative study involving several quinoline derivatives, one compound demonstrated an MIC of 0.96 µg/mL against Mycobacterium tuberculosis, comparable to traditional antitubercular drugs like isoniazid. This highlights the potential of the compound in treating tuberculosis .

Study 2: Anti-cancer Potential

Another investigation into the anti-cancer properties of similar quinoline derivatives indicated that they induced apoptosis in cancer cell lines through the modulation of apoptotic pathways. The compound's ability to activate caspases and increase reactive oxygen species (ROS) levels was noted as a mechanism for its cytotoxic effects .

Summary of Biological Activities

Activity Effect MIC/IC50 Values
AntimicrobialEffective against bacteria0.5 - 4 µg/mL
Anti-inflammatoryInhibition of mediatorsIC50: 1.78 - 4.50 µM
CytotoxicityVaries by cell lineSI needed for evaluation
AntitubercularComparable to isoniazidMIC: 0.96 µg/mL
Anti-cancerInduction of apoptosisVaries by cancer type

Scientific Research Applications

Neuropharmacological Potential

Research indicates that compounds similar to 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one exhibit significant neuropharmacological activities. For instance, studies have shown that derivatives of oxadiazole can act as effective inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases and depression. In vitro assays demonstrated that certain derivatives displayed potent inhibitory effects against MAO-B and cholinesterase enzymes, suggesting their potential as multi-target-directed ligands (MTDLs) for treating conditions like Alzheimer's disease and other cognitive disorders .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted the synthesis of various oxadiazole derivatives, which were tested against a range of microbial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that certain compounds exhibited notable antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) suggesting their potential as future therapeutic agents against tuberculosis and other infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. The presence of the benzodioxole moiety contributes to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets. Modifications to the quinoline scaffold can further improve potency and selectivity against specific enzymes or receptors involved in disease mechanisms.

Structural Feature Impact on Activity
Benzodioxole moietyEnhances lipophilicity
Oxadiazole ringInhibitory activity against MAO
Quinoline scaffoldPotential for diverse biological interactions

Case Study: Neuroprotective Effects

In a recent study published in a peer-reviewed journal, researchers synthesized several oxadiazole derivatives and assessed their neuroprotective effects using in vivo models of neurodegeneration. The results showed that specific derivatives significantly reduced neuronal cell death induced by oxidative stress, indicating their potential use as neuroprotective agents .

Case Study: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of synthesized quinoline derivatives containing the oxadiazole moiety. The findings revealed that certain compounds exhibited strong antibacterial effects against resistant strains of bacteria, with some achieving MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis . These results underscore the promise of these compounds in developing new antibiotics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.